Bis-DBCO-PEG4
Description
Structure
2D Structure
Properties
Molecular Formula |
C48H50N4O8 |
|---|---|
Molecular Weight |
810.9 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C48H50N4O8/c53-45(21-23-47(55)51-35-41-13-3-1-9-37(41)17-19-39-11-5-7-15-43(39)51)49-25-27-57-29-31-59-33-34-60-32-30-58-28-26-50-46(54)22-24-48(56)52-36-42-14-4-2-10-38(42)18-20-40-12-6-8-16-44(40)52/h1-16H,21-36H2,(H,49,53)(H,50,54) |
InChI Key |
BZGLRSPETVGNDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of Bis Dbco Peg4 Analogues
Synthetic Methodologies for Bis-DBCO-PEG4
The synthesis of this compound and its analogues involves sophisticated organic chemistry techniques to ensure high purity and yield. These methods are crucial for producing reliable reagents for bioconjugation and other applications.
Multi-Step Organic Synthesis Pathways
The creation of this compound typically involves a multi-step process. A common strategy begins with a PEG derivative bearing terminal functional groups that can be converted to DBCO moieties. For instance, a PEG diacid can be activated and subsequently reacted with a DBCO-amine to form the final product.
An alternative pathway involves the reaction of a DBCO-PEG monomer followed by a polymerization reaction. The synthesis of heterobifunctional DBCO-PEG linkers often starts with an amine-PEG-carboxylic acid, which is sequentially reacted with the desired functional groups. For example, to synthesize a DBCO-PEG-TCO linker, the amine-PEG-carboxylic acid can be reacted first with an amine-reactive TCO molecule, followed by modification of the carboxylic acid with an amine-DBCO via N-hydroxysuccinimide (NHS) ester activated chemistry. nih.gov
Optimization of Reaction Conditions for Compound Purity and Yield
Achieving high purity and yield is a primary goal in the synthesis of this compound. Several factors can be optimized to reach this goal.
Solvent Choice: The selection of an appropriate solvent is critical. For example, in the synthesis of a related compound, DBCO-PEG2-DBCO, dimethylformamide (DMF) was found to be superior to aqueous buffers due to the better solubility of the DBCO-amine reactant. The use of dimethyl sulfoxide (B87167) (DMSO) can also ensure homogeneous dispersion of reagents.
Temperature Control: Lowering the reaction temperature can minimize side reactions, such as the hydrolysis of NHS esters, which can improve yields by 15-20% compared to room temperature reactions.
Reactant Concentration: In click chemistry reactions, increasing the concentration of reactants, particularly in the high micromolar range, can significantly influence the reaction yield. uzh.ch
Purification Techniques: Post-synthesis purification is essential to remove unreacted starting materials and byproducts. Techniques like reverse-phase high-performance liquid chromatography (HPLC) and size-exclusion chromatography (SEC) are commonly employed to achieve high purity, often exceeding 95%.
Introduction of Diverse Functional Groups into this compound Frameworks
The versatility of the this compound scaffold allows for the introduction of various functional groups, leading to a wide range of homobifunctional and heterobifunctional linkers with tailored properties for specific research applications.
Homobifunctionalization Strategies
Homobifunctional linkers possess two identical reactive groups. In the context of this compound, this typically refers to molecules with a DBCO group at each end of the PEG chain. These are useful for crosslinking two azide-containing molecules. baseclick.eucreativepegworks.com
Bis-DBCO-PEGx-DBCO: This class of compounds consists of two DBCO groups separated by a PEG linker of varying length (where 'x' denotes the number of PEG units). creativepegworks.comjenkemusa.com The PEG chain enhances water solubility and provides a flexible spacer between the two reactive ends. baseclick.eu
Bis-sulfone-PEG4-DBCO: This is a PROTAC (PROteolysis TArgeting Chimera) linker that incorporates bis-sulfone functionality alongside a DBCO group and a PEG4 spacer. dcchemicals.com
Heterobifunctionalization Approaches
Heterobifunctional linkers contain two different reactive groups, enabling the sequential conjugation of two different molecules. This approach is widely used in creating complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs. medchemexpress.commedchemexpress.commedchemexpress.com
DBCO-N-bis(PEG4-NHS ester): This branched linker features a central DBCO group and two arms, each terminating in an NHS ester. The NHS ester readily reacts with primary amines, allowing for the conjugation of amine-containing molecules. axispharm.com
DBCO-N-bis(PEG4-acid): Similar to the NHS ester variant, this linker has a central DBCO and two PEG4 arms ending in carboxylic acid groups. The acid groups can be activated for reaction with amines.
Mal-PEG4-bis-PEG3-DBCO: This is a cleavable ADC linker with a total of seven PEG units. It contains a maleimide (B117702) group, which reacts with thiols, and a DBCO group for reaction with azides. medchemexpress.com
DBCO-PEG4-SS-TCO: This cleavable linker contains a DBCO group, a trans-cyclooctene (B1233481) (TCO) group, and a disulfide (SS) bond within the PEG4 spacer. The disulfide bond can be cleaved under reducing conditions. The DBCO and TCO groups allow for orthogonal click chemistry reactions. medchemexpress.combiocat.commedchemexpress.comconju-probe.com
DBCO-N-bis(PEG4-amidoPEG8-TCO): This represents a more complex heterobifunctional linker with extended PEG chains and two different reactive moieties for dual bioorthogonal conjugation strategies.
Influence of PEG Chain Length and Linker Architecture on Conjugation Efficiency and Solution Behavior in Research Contexts
The inclusion of a PEG linker generally improves the hydrophilic properties of molecules, increasing their solubility in aqueous solutions and reducing aggregation. schem.jpcreativepegworks.com The flexible nature of the PEG chain also provides a spacer arm that can reduce steric hindrance between conjugated molecules, thereby increasing reaction efficiency. schem.jpchempep.com
Research has shown that the length of the PEG chain is a critical parameter. mdpi.com Shorter PEG chains can sometimes lead to higher conjugation efficiency by allowing for better motion of the reactive groups. researchgate.net Conversely, longer PEG chains can enhance the "stealth" properties of nanoparticles, leading to longer circulation times in vivo. mdpi.com However, excessively long PEG chains can also hinder the interaction between a targeting ligand and its receptor. nih.gov For instance, one study found that NPs coated with PEG-3000 had the optimal chain length for antibody-receptor interactions. nih.gov Another study on protein-polymer conjugates found that for DBCO-PEG with molecular weights between 10 and 30 kDa, the reaction yield was independent of the molecular weight. nih.gov
The architecture of the linker, such as linear versus branched, also plays a significant role. Branched or multi-arm PEGs can be used to create multivalent conjugates, which can be advantageous in applications like vaccine development and hydrogel formation. interchim.fr The choice of linker architecture can also influence the charge-dependent cellular interactions of nanoparticles. acs.org
Mechanistic and Kinetic Characterization of Bis Dbco Peg4 in Spaac
Theoretical and Empirical Studies on DBCO Ring Strain and Reactivity
The reactivity of the DBCO group in SPAAC reactions is primarily driven by the significant ring strain of the cyclooctyne (B158145). nih.govprecisepeg.com This strain is a result of the fusion of two benzene (B151609) rings to the cyclooctyne core, which distorts the alkyne from its ideal linear geometry. mdpi.com The release of this strain energy upon cycloaddition with an azide (B81097) provides the thermodynamic driving force for the reaction, eliminating the need for a copper catalyst. precisepeg.comacs.org
Theoretical studies, often employing Density Functional Theory (DFT) calculations, have been instrumental in understanding the reactivity of various cyclooctyne derivatives. nih.gov These studies help in predicting reaction rates and guiding the design of new reagents with improved kinetics. nih.gov Empirical studies have shown that the reaction rate of DBCO with azides is significantly faster than that of other cyclooctynes like BCN (bicyclo[6.1.0]nonyne) with certain azides. For instance, the reaction rate between benzyl (B1604629) azide and DBCO is reported to be 3.4 times higher than with BCN. nih.gov However, the reactivity can be influenced by steric factors, such as the "flagpole" hydrogen atoms on the DBCO structure, which can sterically hinder the approach of the azide. nih.gov
Reaction Kinetics and Bioorthogonal Selectivity of Copper-Free Click Reactions Mediated by Bis-DBCO-PEG4
The copper-free click reaction between DBCO and azides is a cornerstone of bioorthogonal chemistry, valued for its high selectivity and efficiency under physiological conditions. thermofisher.comnih.gov This reaction proceeds with second-order kinetics, and the rate is dependent on the specific azide and cyclooctyne used. nih.govmdpi.com For DBCO derivatives, typical second-order rate constants are in the range of 1-2 M⁻¹s⁻¹. mdpi.com The reaction is highly chemoselective, meaning the DBCO and azide groups react specifically with each other without interfering with other functional groups commonly found in biological systems, such as amines, thiols, and carboxyls. wur.nlbroadpharm.com This bioorthogonality is crucial for applications in complex biological environments like living cells. thermofisher.comnih.govconju-probe.com
The kinetics of SPAAC reactions involving DBCO can be influenced by several factors, including the solvent, pH, and temperature. numberanalytics.comresearchgate.net While many studies are conducted in organic solvents, the reaction is also efficient in aqueous buffers, which is essential for biological applications. biochempeg.comresearchgate.net The presence of a PEG linker, as in this compound, can enhance the solubility of the reagent in aqueous media and has been observed to increase reaction rates. biochempeg.comresearchgate.net For example, the presence of a PEG linker in DBCO-modified antibodies was found to increase reaction rates by 31 ± 16%. researchgate.net
Interactive Table: Factors Influencing SPAAC Reaction Kinetics with DBCO
| Factor | Observation | Reference(s) |
| Solvent | Reaction rates tend to increase with a higher mole fraction of water in the solvent mixture. | researchgate.net |
| pH | Higher pH values generally lead to increased reaction rates, though this can be buffer-dependent. | researchgate.net |
| Temperature | Reactions are typically faster at higher temperatures (e.g., 37°C vs. 4°C). | interchim.fr |
| PEG Linker | The presence of a PEG spacer can enhance solubility and increase reaction rates. | biochempeg.comresearchgate.net |
| Azide Structure | The electronic properties of the azide can influence the reaction rate. | nih.govresearchgate.net |
Formation and Stability of Triazole Linkages: Regiochemical Considerations
The cycloaddition of a DBCO group with an azide results in the formation of a stable triazole ring. broadpharm.comcreativepegworks.com This linkage is chemically robust and stable against enzymatic degradation, oxidation, and reduction under common biological conditions. nih.gov In the context of SPAAC, the reaction is a [3+2] cycloaddition, which leads to the formation of a 1,2,3-triazole. nih.gov
Unlike copper-catalyzed azide-alkyne cycloaddition (CuAAC), which typically yields the 1,4-disubstituted triazole, SPAAC with asymmetrical alkynes can produce a mixture of regioisomers. nih.govrsc.org However, for the symmetrical DBCO moiety, this is not a primary concern. The resulting triazole linkage is considered a good bioisostere for the amide bond, although with different electronic properties and a slightly larger size. nih.gov The stability of the triazole is a key advantage for its use in creating long-lasting bioconjugates. wur.nlnih.gov
Advanced Analytical Techniques for Mechanistic Elucidation (e.g., NMR Spectroscopy, Computational Chemistry)
A variety of advanced analytical techniques are employed to study the mechanism and kinetics of SPAAC reactions involving DBCO.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for confirming the structure of DBCO-containing molecules and their reaction products. nih.govmdpi.comresearchgate.net Real-time NMR monitoring can be used to follow the progress of a reaction and determine its kinetic profile. nih.govacs.org For instance, the disappearance of reactant signals and the appearance of product signals can be integrated to calculate reaction rates. nih.gov
Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are used to verify the molecular weight of the synthesized compounds and confirm the successful conjugation of DBCO reagents to biomolecules. mdpi.comresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing reaction products and any potential side products. nih.gov
UV-Vis Spectroscopy: The DBCO moiety has a characteristic UV absorbance at around 309-311 nm. broadpharm.comresearchgate.net This property can be exploited to monitor the progress of a click reaction, as the absorbance of the DBCO group decreases upon reaction with an azide. researchgate.netmdpi.com It can also be used to quantify the amount of DBCO incorporated into a biomolecule. researchgate.net
Computational Chemistry: As mentioned earlier, computational methods like DFT are crucial for understanding the underlying principles of reactivity. nih.gov They provide insights into the transition state energies and electronic structures of the reactants and products, which helps in explaining observed reaction rates and selectivities. nih.gov
Advanced Bioconjugation Strategies Utilizing Bis Dbco Peg4
Site-Specific Conjugation Approaches with Bis-DBCO-PEG4
The ability to attach molecules to specific sites on a biomolecule is crucial for preserving its function and creating well-defined conjugates. This compound facilitates such precision through various strategies.
Directed Bioconjugation to Native Amino Acid Residues (e.g., Cysteine, Lysine)
While direct conjugation to native amino acids using DBCO moieties is not the primary application, strategies exist to introduce azide (B81097) handles onto these residues, thereby enabling subsequent reaction with this compound.
Lysine (B10760008): Primary amines on lysine residues and the N-terminus of proteins are common targets for bioconjugation due to their surface accessibility. thermofisher.com These amines can be modified with reagents that introduce an azide group. For instance, an N-hydroxysuccinimide (NHS) ester of an azide-containing molecule can react with lysine residues to form a stable amide bond, thereby installing the necessary handle for SPAAC with this compound. rsc.org However, this approach can lead to a heterogeneous mixture of products due to the presence of multiple lysine residues. rsc.org More controlled strategies involve proximity-induced chemistry, where an affinity peptide containing an azide and a reactive group for lysine can direct the conjugation to a specific region of an antibody. thno.org
Cysteine: Cysteine residues, with their reactive thiol groups, are also valuable targets for site-specific modification. nih.gov While maleimide (B117702) chemistry is a common method for cysteine conjugation, it is possible to first introduce an azide-functionalized molecule to the cysteine thiol. rsc.org A more direct approach for creating a bridge involves the use of bis-alkylating reagents that can re-bridge a reduced disulfide bond, incorporating a DBCO moiety in the process. axispharm.com This allows for site-specific labeling of antibodies. axispharm.com
A short peptide tag, termed the "DBCO-tag," has been shown to significantly accelerate the reaction between a cysteine residue within the tag and a DBCO-linked molecule, enabling regioselective modification on proteins with multiple endogenous cysteines. nih.gov
Table 1: Strategies for Site-Specific Conjugation Involving this compound
| Amino Acid | Strategy | Description | Key Findings/Applications |
|---|---|---|---|
| Lysine | Azide Introduction via NHS Ester | Modification of primary amines with an azide-NHS ester to enable subsequent SPAAC with this compound. | Can result in heterogeneous products; proximity-induced methods offer more control. rsc.orgthno.org |
| Cysteine | Disulfide Re-bridging | Use of bis-alkylating reagents to re-form a disulfide bond while incorporating a DBCO moiety for site-specific antibody labeling. axispharm.com | Preserves the protein's tertiary structure and biological activity. axispharm.com |
| Cysteine | DBCO-tag | A specific peptide sequence that enhances the reaction rate between its cysteine and a DBCO reagent. nih.gov | Enables selective labeling of proteins like mEGFP and trastuzumab. nih.gov |
Exploitation of Engineered Amino Acid and Glycan Handles for Selective Attachment
To overcome the limitations of conjugating to native amino acids, researchers have turned to the incorporation of "bioorthogonal handles" into biomolecules. These are chemical groups that are inert to biological systems but can react specifically with a complementary partner.
Engineered Amino Acids: A powerful strategy involves the genetic incorporation of unnatural amino acids (UAAs) containing azide or alkyne functionalities into proteins. acs.org For example, p-azido-L-phenylalanine (AzF) can be incorporated at specific sites in a protein, providing a handle for direct and site-specific reaction with this compound. nih.govnih.gov This approach has been used to create well-defined antibody-drug conjugates (ADCs) and to study protein-protein interactions. acs.orgscience.gov The efficiency of UAA incorporation can vary depending on the site, but it offers precise control over the location and stoichiometry of conjugation. acs.org
Engineered Glycans: The carbohydrate domains of glycoproteins, particularly antibodies, offer a conserved and accessible site for modification. thermofisher.com The "SiteClick™" technology, for instance, allows for the enzymatic modification of glycans to introduce an azide group, which can then be selectively targeted by a DBCO-containing reagent. thermofisher.com This method is advantageous as it targets the heavy chains of IgG antibodies, away from the antigen-binding site, thus preserving the antibody's function. thermofisher.com
Table 2: Research Findings on Engineered Handles for this compound Conjugation
| Engineered Handle | Method | Biomolecule | Key Finding/Application |
|---|---|---|---|
| p-azido-L-phenylalanine (AzF) | Genetic Code Expansion | Urate Oxidase (Uox) | Successful site-specific conjugation with a DBCO-PEG4-palmitic acid, demonstrating high SPAAC reactivity. nih.gov |
| Azido-functionalized lectins | Chemical Modification | Lectins | Formation of lectin:lectin conjugates using a DBCO-PEG4-DBCO linker via SPAAC. royalsocietypublishing.org |
| Nε-((2-azidoethoxy)carbonyl)-l-lysine (AzK) | Genetic Code Expansion | Human galectin-1 (scCSGal-1) | Site-specific biotinylation using a DBCO-PEG4-biotin linker for directed immobilization on a biosensor surface. nih.govacs.org |
| Engineered Glycans | Enzymatic Modification (SiteClick™) | IgG Antibodies | Allows for site-selective attachment of compounds to carbohydrate domains on the heavy chains. thermofisher.com |
Multifunctional Bioconjugate Design and Synthesis
The bifunctional nature of this compound makes it an excellent tool for creating multifunctional bioconjugates, where two or more biomolecules are linked together.
Crosslinking of Biomolecules via Homobifunctional this compound
This compound is ideally suited for crosslinking two molecules that have been functionalized with azides. baseclick.eucarlroth.com This can be used to create homodimers or heterodimers of proteins, link proteins to other macromolecules, or construct complex scaffolds. The hydrophilic PEG4 spacer helps to increase the water solubility of the linker and the resulting conjugate, which is beneficial for reactions in aqueous biological media. baseclick.eu The length of the spacer can also minimize steric hindrance between the conjugated biomolecules. baseclick.eu For example, this compound has been used to form conjugates between azide-functionalized lectins. royalsocietypublishing.org
Orthogonal Click Chemistry Implementations with Heterobifunctional this compound Derivatives
For more complex architectures, heterobifunctional linkers containing a DBCO group and another reactive handle are employed. This allows for sequential, orthogonal reactions.
SPAAC and Inverse Electron-Demand Diels-Alder (iEDDA) Cycloaddition: A powerful combination for orthogonal ligation involves SPAAC and the inverse-electron-demand Diels-Alder (iEDDA) reaction. nih.gov The iEDDA reaction typically occurs between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). conju-probe.commedchemexpress.com This reaction is known for its exceptionally fast kinetics. conju-probe.commedchemexpress.com
A heterotrifunctional linker, such as DBCO-PEG4-bis-PEG3-Methyltetrazine, contains both a DBCO moiety for SPAAC and two methyltetrazine groups for iEDDA. conju-probe.com This allows for the conjugation of three different components in a controlled manner. For instance, a biomolecule with an azide can be reacted with the DBCO group, and two other molecules containing TCO can be attached to the tetrazine moieties. This strategy enables the creation of complex, multi-component systems for applications such as drug delivery and imaging. conju-probe.com Another example is a Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) linker, which provides three different orthogonal handles: a maleimide for reaction with thiols, a DBCO for SPAAC, and a TCO for iEDDA. conju-probe.com
Table 3: Examples of Heterobifunctional DBCO-PEG4 Derivatives and Their Orthogonal Reactions
| Heterobifunctional Linker | Reactive Groups | Orthogonal Reactions | Potential Application |
|---|---|---|---|
| DBCO-PEG4-bis-PEG3-Methyltetrazine | 1x DBCO, 2x Methyltetrazine | SPAAC and iEDDA | Conjugation of three separate molecules for advanced drug delivery or imaging constructs. conju-probe.com |
| DBCO-PEG4-Alkyne | 1x DBCO, 1x Terminal Alkyne | SPAAC and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Sequential click reactions for crosslinking azide-containing biomolecules. baseclick.eu |
| Bis-sulfone-PEG4-DBCO | 1x DBCO, 1x Bis-sulfone | SPAAC and Thiol Alkylation | Site-specific incorporation of a DBCO moiety onto antibodies via disulfide re-bridging. axispharm.com |
| Mal-PEG4-bis-PEG3-DBCO | 2x DBCO, 1x Maleimide | SPAAC and Michael Addition | Linking two azide-containing molecules to a thiol-containing molecule. conju-probe.comconju-probe.com |
Applications of Bis Dbco Peg4 in Chemical Biology and Advanced Research Methodologies
Research and Development of Antibody-Drug Conjugates (ADCs)
Bis-DBCO-PEG4 plays a significant role in the construction of antibody-drug conjugates (ADCs), which are a class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells. The DBCO moieties of the linker readily participate in copper-free click chemistry reactions with azide-functionalized molecules, providing a stable and efficient method for attaching payloads to antibodies. broadpharm.commedchemexpress.com
Linker Engineering and Conjugation Chemistries for Defined ADC Architectures (excluding efficacy and clinical outcomes)
This strain-promoted alkyne-azide cycloaddition (SPAAC) between the DBCO groups of the linker and an azide-modified antibody or drug is a cornerstone of modern ADC construction. medchemexpress.commedchemexpress.com This chemistry circumvents the need for cytotoxic copper catalysts, which is a significant advantage when working with sensitive biological molecules. aatbio.com Researchers have utilized this compound and similar DBCO-containing linkers to attach various payloads, such as monomethyl auristatin E (MMAE) and duocarmycin, to antibodies like trastuzumab. axispharm.comthno.org The resulting ADCs have a precisely defined structure, which is essential for consistent manufacturing and predictable behavior.
Furthermore, the bifunctional nature of this compound allows for the creation of branched or multi-drug-loaded ADCs. By attaching two drug molecules to a single linker, the drug-to-antibody ratio (DAR) can be increased in a controlled manner. mdpi.com This precise control over the DAR is a key goal in ADC development, as it directly impacts the potency and potential toxicity of the therapeutic.
| Linker Component | Function in ADC Architecture | Reference |
| Bis-DBCO | Enables copper-free click chemistry for specific conjugation to azide-modified components. | broadpharm.commedchemexpress.com |
| PEG4 Spacer | Increases hydrophilicity, potentially improving solubility and pharmacokinetics. | broadpharm.combaseclick.eu |
Strategies for Homogeneous vs. Heterogeneous ADC Conjugation
A major challenge in ADC development has been the production of homogeneous conjugates, where each antibody is linked to the same number of drug molecules at specific sites. Traditional conjugation methods often result in heterogeneous mixtures with varying DARs and conjugation sites, leading to inconsistent pharmacological properties. researchgate.net
Site-specific conjugation strategies are being developed to overcome this hurdle, and this compound is a valuable tool in this endeavor. One approach involves the enzymatic modification of the antibody to introduce azide (B81097) groups at specific locations, such as the N-glycans at asparagine-297. synaffix.com Following this enzymatic step, a DBCO-containing linker like this compound can be used to attach the payload via copper-free click chemistry, resulting in a homogeneous ADC population. synaffix.com
Another strategy involves engineering specific amino acid residues into the antibody that can be selectively modified with an azide. This provides a handle for the subsequent reaction with a DBCO-functionalized linker. nih.gov Disulfide bridging is another advanced technique where the interchain disulfide bonds of an antibody are reduced and then re-bridged with a linker like Bis-sulfone-PEG4-DBCO, which contains a DBCO moiety for payload attachment. axispharm.comrsc.org This method allows for the creation of ADCs with a controlled DAR of approximately four. researchgate.net These methods, facilitated by reagents like this compound, are paving the way for the production of well-defined and highly consistent ADCs. researchgate.netsynaffix.com
Methodological Contributions to Targeted Protein Degradation (PROTAC) Research
This compound has also found utility in the burgeoning field of targeted protein degradation, specifically in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govsigmaaldrich.com
Design and Synthesis of this compound-based PROTAC Linkers (excluding clinical implications)
The PEG4 spacer in this compound provides flexibility and hydrophilicity to the PROTAC molecule, which can be crucial for achieving the optimal orientation of the ternary complex (target protein-PROTAC-E3 ligase) required for efficient ubiquitination. nih.gov The length and composition of the linker are known to significantly impact the efficacy of a PROTAC, and PEG-based linkers like this compound are commonly employed to systematically vary these parameters during the optimization process. nih.gov The commercial availability of various PEG-based linkers facilitates the rapid assembly of PROTAC libraries for screening and identification of potent degraders. nih.gov
| PROTAC Linker Component | Role in PROTAC Design | Reference |
| Bis-DBCO | Facilitates modular assembly of PROTACs via copper-free click chemistry with azide-functionalized ligands. | medchemexpress.com |
| PEG4 Spacer | Provides flexibility and hydrophilicity, influencing ternary complex formation and overall PROTAC properties. | nih.gov |
Development and Functionalization of Research Probes for Bioimaging and Detection
The unique reactivity and biocompatibility of the DBCO group make this compound an excellent reagent for the development of research probes for bioimaging and detection. The ability to specifically label biomolecules with fluorescent dyes or other reporter molecules is essential for studying their function and localization within cells and tissues. chemimpex.com
Synthesis of Fluorescently Labeled Biomolecules for In Vitro and Ex Vivo Imaging Studies
This compound can be used to synthesize fluorescently labeled biomolecules for a variety of imaging applications. For instance, one DBCO group can be reacted with an azide-modified fluorescent dye, while the other DBCO group is used to attach this fluorescent tag to an azide-bearing biomolecule of interest, such as a protein, nucleic acid, or glycan. chemimpex.comnih.gov This two-step approach allows for the modular and efficient labeling of a wide range of biological targets.
The copper-free nature of the SPAAC reaction is particularly advantageous for labeling live cells, as it avoids the cytotoxicity associated with copper catalysts. aatbio.com Researchers have successfully used DBCO-containing probes to visualize newly synthesized proteins in environmental microbes and to label DNA for subsequent imaging. nih.govbiorbyt.com The hydrophilic PEG4 spacer can help to improve the solubility of the probe and reduce non-specific binding, leading to clearer and more specific imaging results. baseclick.eu The use of this compound and related compounds is contributing to the development of novel and powerful tools for visualizing complex biological processes. conju-probe.commdpi.com
Applications in Quantum Dot Patterning and Microarray Fabrication
The precise spatial organization of quantum dots (QDs) and biomolecules on surfaces is critical for developing advanced diagnostic and electronic devices. This compound serves as a molecular bridge in these applications, facilitating the creation of highly ordered patterns and functional microarrays.
In one innovative approach to fabricating high-resolution quantum dot light-emitting diode (QD-LED) displays, this compound was used in a DNA-assisted transfer printing method. atlas.jp The linker was attached to photocleavable DNA molecules on a polydimethylsiloxane (B3030410) (PDMS) stamp. Azide-modified QDs were then specifically attached to the stamp via the SPAAC reaction with the DBCO groups on the linker. atlas.jp Subsequent exposure to UV light cleaved the DNA, allowing for the precise transfer of the QD pattern to the device substrate. atlas.jp This method highlights the linker's ability to enable specific, covalent immobilization in complex, multi-step fabrication processes.
Microarray technology, which is essential for high-throughput screening in genomics and proteomics, also benefits from the unique properties of DBCO-containing linkers. researchgate.net The ability to covalently attach probes to a surface with controlled orientation and density is paramount for reliable and sensitive detection. mdpi.com While many methods exist for microarray fabrication, the use of bioorthogonal click chemistry offers significant advantages in specificity and reaction efficiency under mild conditions. nih.govub.edu Heterobifunctional linkers, for instance, are used to covalently bind thiolated oligonucleotides to an aminated glass surface. nih.gov this compound, with its two reactive ends, enables the crosslinking of azide-modified components, which is fundamental for building layered or complex microarray architectures. For example, it can be used to link azide-functionalized biomolecules to an azide-functionalized surface, creating a stable and uniformly oriented molecular layer for subsequent analytical assays. The PEG spacer also helps to minimize non-specific binding on the microarray surface, thereby enhancing the signal-to-noise ratio. nih.gov
Surface Functionalization and Biomaterials Science Research
The ability to modify surfaces with specific chemical functionalities is a cornerstone of modern biomaterials science. This compound is instrumental in this field, enabling the covalent attachment of biological molecules to various substrates and the construction of novel polymeric materials.
Immobilization of Biomacromolecules onto Solid Supports and Nanoparticles
The immobilization of proteins, peptides, and nucleic acids onto solid supports is crucial for applications ranging from biosensing and diagnostics to affinity chromatography. This compound provides a robust and versatile method for achieving this. The process typically involves a two-step reaction where the linker connects an azide-modified surface to an azide-modified biomolecule.
This strategy is applicable to a wide variety of materials, including nanoparticles (e.g., gold nanoparticles, quantum dots), magnetic beads, and planar surfaces like glass slides used for microarrays. nih.govgoogleapis.com For instance, the surface of a gold nanoparticle can be functionalized with an azide-terminated ligand. Separately, a protein of interest can be chemically modified to introduce azide groups. The addition of this compound then crosslinks the two components, resulting in a stable protein-nanoparticle conjugate. The hydrophilic PEG4 spacer is particularly beneficial as it extends the biomolecule away from the surface, improving its accessibility for interactions and reducing steric hindrance. nih.gov
A summary of representative immobilization applications is presented in the table below.
| Biomolecule | Solid Support/Nanoparticle | Linker System | Application | Research Finding |
| Oligonucleotides | CdSe/ZnS Quantum Dots | sDBCO (single DBCO linker) | FRET-based biosensing, DNA nanotechnology | Strain-promoted click chemistry yielded compact, stable QD-DNA conjugates with precise stoichiometric control. aip.org |
| Peptidyl Toxin (GxTX) | CdSe/ZnS Quantum Dots | Alkyne-Azide (CuAAC) | Imaging ion channel activity in live cells | A combinatorial screen identified non-quenching conditions for copper-catalyzed click reactions on QD surfaces. nih.govresearchgate.netescholarship.org |
| Antibodies | Liposomes | DBCO-PEG4-NHS | Targeted drug delivery | A post-assembly functionalization strategy allowed for site-specific antibody coupling to vesicle surfaces via copper-free click chemistry. rsc.org |
| Nanobodies | Glass Coverslips | DBCO-PEG4-Maleimide | Protein microarrays | An enzymatic approach combined with click chemistry enabled controlled orientation and density of immobilized nanobodies, enhancing performance. mdpi.com |
Fabrication of Functional Polymeric Architectures and Advanced Materials
In materials science, this compound is employed as a crosslinking agent to create functional polymeric materials, such as hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for applications in tissue engineering, drug delivery, and as scaffolds for cell culture.
To form a hydrogel using this linker, multi-armed polymer precursors bearing azide functionalities are synthesized. When these precursors are mixed with this compound, the DBCO ends react with the azide groups on different polymer chains, forming stable triazole crosslinks. This process, driven by the SPAAC reaction, leads to the formation of a stable, three-dimensional hydrogel network. The mechanical properties of the hydrogel, such as stiffness and degradation rate, can be precisely tuned by varying the concentration of the linker and the density of reactive groups on the polymer precursors. The biocompatibility of the PEG spacer and the bioorthogonal nature of the crosslinking reaction make these hydrogels particularly suitable for biomedical applications where the presence of cells or sensitive biological molecules is required.
Methodological Innovations in Proteomics and Glycomics Research
Proteomics and glycomics, the large-scale studies of proteins and glycans, respectively, rely on advanced methods for the detection, quantification, and characterization of these complex biomolecules. This compound contributes to these fields by enabling novel strategies for labeling and enrichment.
Enrichment and Labeling Strategies for Biomolecular Profiling
A common challenge in proteomics and glycomics is the low abundance of many proteins and glycans of interest, which necessitates their enrichment from complex biological samples prior to analysis by mass spectrometry or other methods. This compound can be used to create bifunctional probes for this purpose.
For example, a "pull-down" assay can be designed where one DBCO end of the linker is attached to an azide-modified bait molecule that specifically binds to a target protein. The other DBCO end can then be used to capture this entire complex by reacting with an azide-functionalized solid support, such as a magnetic bead. nih.gov After washing away non-specifically bound proteins, the target protein can be eluted from the beads and identified.
In a similar fashion, this linker can be used in labeling strategies for fluorescence-based detection or imaging. One DBCO group can be attached to a protein of interest that has been metabolically or chemically labeled with an azide. The second DBCO group can then react with an azide-modified fluorescent dye. This approach allows for the specific attachment of a reporter molecule for visualization and quantification. The versatility of the SPAAC chemistry allows these labeling reactions to be performed in complex biological lysates and even in living cells without interfering with native biological processes. thno.org
| Research Area | Technique | Role of DBCO-Linker | Outcome |
| Proteomics | Protein-Protein Interaction | Crosslinking azide-tagged bait and prey proteins | Stabilization of protein complexes for identification. |
| Glycomics | Glycan Enrichment | Linking azide-labeled glycans to affinity beads | Isolation of specific glycan populations for mass spectrometry analysis. |
| Cell Imaging | Site-Specific Labeling | Conjugating azide-modified proteins to azide-modified fluorophores | Visualization of protein localization and trafficking in live cells. |
Comparative Analyses and Future Trajectories in Bis Dbco Peg4 Research
Comparative Evaluation of Bis-DBCO-PEG4 with Other Click Chemistry Reagents
The selection of a click chemistry reagent is dictated by the specific requirements of an application, including reaction speed, biocompatibility, and stability. This compound, as a derivative of DBCO, offers a distinct profile of advantages and limitations when compared to other key players in the bioorthogonal toolkit.
Assessment of Reaction Efficiency, Biocompatibility, and Stability in Model Systems
The efficacy of a click chemistry reaction is a composite of its kinetics, its inertness in biological environments, and the durability of the resulting conjugate.
Reaction Efficiency: The reaction between a DBCO group and an azide (B81097) is a cornerstone of copper-free click chemistry. interchim.frinterchim.fr This reaction is known for its high efficiency and the formation of a stable triazole linkage in nearly quantitative yields under mild, aqueous conditions. biochempeg.com When comparing cyclooctynes, the reactivity is context-dependent. For instance, in reactions with benzyl (B1604629) azide, DBCO exhibits a reaction rate approximately 3.4 times faster than bicyclo[6.1.0]nonyne (BCN). nih.gov Conversely, when reacting with the more electronically distinct phenyl azide, BCN can be up to 6 times faster than DBCO. nih.gov
Compared to other major click chemistries, SPAAC reactions involving DBCO are generally slower than copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctenes (TCO), the latter of which can have rate constants orders of magnitude higher. acs.orgrsc.org However, the key advantage of SPAAC is that it obviates the need for a cytotoxic copper catalyst, making it far more suitable for live-cell and in-vivo applications. biochempeg.comwmocollege.ac.in
| Reaction Type | Reagent Pair | Typical Rate Constant (M⁻¹s⁻¹) | Key Feature |
|---|---|---|---|
| SPAAC | DBCO + Benzyl Azide | ~0.24 - 0.31 | Excellent biocompatibility, moderate speed. nih.gov |
| SPAAC | BCN + Benzyl Azide | ~0.07 | Biocompatible, generally slower than DBCO. nih.gov |
| IEDDA | Tetrazine + TCO | ~10³ - 10⁶ | Extremely fast kinetics, bioorthogonal. rsc.orgbroadpharm.com |
| CuAAC | Terminal Alkyne + Azide | ~1 - 100 | Fast and efficient, but requires cytotoxic Cu(I) catalyst. acs.org |
Biocompatibility: The primary advantage of DBCO-based reagents is their exceptional biocompatibility, stemming from the elimination of the copper catalyst required for CuAAC. encapsula.com The PEG4 spacer in this compound further enhances this property by increasing water solubility and minimizing non-specific interactions. biochempeg.comchempep.com However, a notable limitation is the large size and significant hydrophobicity of the DBCO group itself. nih.govresearchgate.net This can lead to challenges such as reduced solubility of the final conjugate, steric hindrance, and lower ligand density when functionalizing nanoparticles or surfaces. researchgate.netnih.gov
Stability: The DBCO moiety and the triazole ring formed upon reaction with an azide are generally considered highly stable under a wide range of physiological and chemical conditions. interchim.frinterchim.fr For example, studies on DBCO-modified antibodies have shown minimal loss of reactivity (3-5%) over four weeks of storage at 4°C. interchim.fr However, recent research has revealed context-dependent instabilities. In the harsh chemical environment of immune cell phagosomes, DBCO groups showed moderate stability, with approximately 36% of the groups degrading after 24 hours. While this was superior to the stability of BCN in the same environment, it highlights that the assumption of universal stability may not hold true in all biological compartments. nih.gov
Relative Merits and Limitations in Diverse Academic Research Paradigms
The homobifunctional nature of this compound makes it particularly well-suited for applications requiring crosslinking or the assembly of complex molecular structures.
Merits:
Hydrogel Formation: A prominent application is the creation of in-situ forming hydrogels for tissue engineering and regenerative medicine. suda.edu.cn By functionalizing proteins or multi-arm PEG polymers with either azide or DBCO groups, researchers can mix these components to form highly crosslinked, biocompatible hydrogels under physiological conditions. tamu.edursc.org this compound can act as a direct crosslinker for multi-azide polymers or proteins, offering control over the mechanical properties and degradation of the resulting scaffold. researchgate.netacs.org
Assembly of Complex Conjugates: The reagent is instrumental in building sophisticated bioconjugates. It can be used to link two different azide-modified molecules, such as creating antibody-drug conjugates or linking imaging agents to targeting ligands. Its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) highlights its role in creating heterobifunctional molecules for targeted protein degradation. precisepeg.com
Surface Modification: this compound can be used to tether azide-functionalized nanoparticles or liposomes, creating multivalent structures for enhanced cell targeting or drug delivery applications. nih.govcd-bioparticles.com
Limitations:
Steric Hindrance and Solubility: The bulkiness of the two DBCO groups can present significant steric challenges, potentially limiting reaction efficiency with sterically hindered azide targets. researchgate.net This hydrophobicity can also decrease the aqueous solubility of the resulting crosslinked product, a critical consideration in biological applications. researchgate.net
Intramolecular Reactions: In dilute solutions or with flexible azide-functionalized polymers, there is a risk of intramolecular cyclization (reaction of both DBCO ends with azides on the same molecule) rather than the desired intermolecular crosslinking.
Cost: As a complex, multi-step synthetic product, this compound and similar reagents can be more costly than simpler monofunctional or non-PEGylated linkers, which can be a limiting factor for large-scale applications. researchgate.net
Emerging Research Directions for this compound Mediated Chemistry
Research continues to push the boundaries of what is possible with bioorthogonal chemistry, with this compound playing a role in several innovative areas.
Integration into High-Throughput Screening Platforms and Microfluidic Systems
The reliability and specificity of SPAAC make it highly suitable for automation and miniaturization, enabling next-generation discovery and diagnostic platforms.
High-Throughput Screening (HTS): The efficiency of the DBCO-azide reaction is ideal for HTS applications. In one example, DBCO-PEG4-Biotin was used in a screen to identify inhibitors of protein S-acylation. nih.gov An azide-modified fatty acid was incorporated into a protein by a specific enzyme, and this modification was then detected by "clicking" on the biotinylated DBCO reagent, allowing for rapid, plate-based quantification. The ability of bifunctional reagents like this compound to help generate libraries of crosslinked molecules also supports their use in large-scale screening efforts. precisepeg.com
Microfluidic Systems: There is a strong trend towards integrating click chemistry into microfluidic "lab-on-a-chip" devices. mdpi.com Copper-free click reactions are particularly advantageous as they simplify the system by removing the need for a catalyst source. snmjournals.org Research has demonstrated the use of SPAAC for engineering the surface of droplets in microfluidic emulsions, synthesizing PET imaging agents in-chip, and creating catalytic hydrogels within microreactors. snmjournals.orgresearchgate.netfrontiersin.org this compound is a prime candidate for use in these systems to form crosslinked nanostructures or hydrogels with precise control over reaction conditions.
Future Challenges and Opportunities in this compound-Enabled Bioconjugation Research
While this compound and related reagents have proven immensely valuable, the field continues to evolve, addressing current limitations and pursuing new possibilities.
Future Challenges:
Improving Reagent Design: A primary challenge is overcoming the trade-off between reaction kinetics and reagent stability. researchgate.net While DBCO is relatively stable, faster cyclooctynes can be less stable. Furthermore, the hydrophobicity of the DBCO core remains a hurdle. nih.gov The development of new strained alkynes with improved solubility, smaller size, and enhanced stability without sacrificing reactivity is an active area of research. mdpi.com
Understanding In Vivo Fate: As these reagents are used more frequently in vivo, a deeper understanding of their stability and potential for off-target reactions is crucial. The finding that DBCO can be degraded in certain cellular compartments underscores the need for more rigorous evaluation in complex biological systems. nih.gov The potential for reactions with endogenous molecules, such as thiols, although low, requires further characterization. researchgate.net
Scalability and Cost: For clinical and industrial translation, the cost and complexity of synthesizing reagents like this compound must be addressed. Simplifying synthetic routes and improving yields are essential for broader adoption.
Future Opportunities:
Advanced Materials: The ability to form robust, covalently crosslinked networks under physiological conditions opens doors for creating next-generation biomaterials. This includes smart hydrogels that respond to specific biological cues, materials for 3D bioprinting, and dynamic scaffolds for tissue engineering. suda.edu.cntamu.edu
Theranostics: Combining therapeutic agents and diagnostic probes on a single platform is a major goal in medicine. The orthogonality and efficiency of click chemistry, using linkers like this compound, are perfectly suited for building these multifunctional "theranostic" agents for personalized medicine.
In-Vivo Synthesis: An exciting frontier is the use of bioorthogonal chemistry to synthesize materials or assemble devices directly within a living organism. For example, injecting two complementary hydrogel precursors that crosslink via SPAAC at a specific site could enable minimally invasive therapeutic interventions.
Q & A
Q. What are the critical steps for synthesizing and characterizing Bis-DBCO-PEG4 with high purity?
Answer: Synthesis requires precise control of stoichiometry during the conjugation of DBCO groups to the PEG4 backbone. Characterization involves nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., peak assignments for DBCO protons) and high-performance liquid chromatography (HPLC) to assess purity (>95%). Mass spectrometry (MS) further validates molecular weight. Ensure reaction solvents (e.g., anhydrous DMSO) are degassed to prevent oxidation .
Q. How does the PEG4 spacer influence the reactivity of this compound in click chemistry applications?
Answer: The PEG4 spacer enhances solubility in aqueous buffers, reduces steric hindrance, and optimizes distance between DBCO moieties, improving reaction kinetics with azide-functionalized targets. Comparative studies using shorter/longer PEG chains (e.g., PEG2 vs. PEG6) can quantify kinetic differences via UV-Vis monitoring of reaction completion .
Q. What standard protocols ensure reproducibility in this compound-based bioconjugation?
Answer: Key variables include pH (6.5–7.5), temperature (25–37°C), and molar ratios (1:1.2 DBCO:azide). Pre-incubate azide-modified substrates (e.g., proteins, nanoparticles) to minimize side reactions. Validate conjugation efficiency using gel electrophoresis or fluorescence quenching assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction efficiencies of this compound across studies?
Answer: Discrepancies often arise from variations in azide accessibility (e.g., surface density on nanoparticles) or buffer composition (e.g., presence of chelators). Perform meta-analyses of published datasets, stratifying by substrate type and reaction conditions. Use systematic reviews to identify underreported variables (e.g., ionic strength) and design controlled experiments to isolate contributing factors .
Q. What strategies optimize this compound for in vivo applications despite potential off-target reactivity?
Answer: Preclinical studies should include pharmacokinetic profiling to assess stability in serum (e.g., incubation with fetal bovine serum followed by LC-MS analysis). To mitigate off-target binding, employ "pre-click" strategies, such as masking DBCO with cleavable linkers activated only at target sites. Compare biodistribution using radiolabeled this compound in murine models .
Q. How can computational modeling enhance the design of this compound derivatives for targeted drug delivery?
Answer: Molecular dynamics simulations can predict PEG4 flexibility and DBCO-azide binding kinetics under physiological conditions. Pair simulations with experimental validation using Förster resonance energy transfer (FRET) to measure inter-DBCO distances. Optimize linker length/rigidity for tumor penetration vs. systemic stability .
Q. What methodologies address batch-to-batch variability in this compound synthesis for large-scale studies?
Answer: Implement quality-by-design (QbD) approaches, defining critical process parameters (CPPs) like reaction time and purification thresholds. Use design-of-experiments (DoE) software to analyze variance sources. Cross-validate batches via orthogonal techniques (e.g., FTIR for functional groups, dynamic light scattering for aggregation) .
Methodological Frameworks
Q. How can the PICO framework structure studies comparing this compound with alternative crosslinkers?
Answer:
- Population : Functionalized nanoparticles/proteins.
- Intervention : this compound conjugation.
- Comparison : NHS-ester or maleimide-based linkers.
- Outcome : Conjugation efficiency, stability in serum, cytotoxicity. Apply FINER criteria to ensure feasibility (e.g., accessible reagents) and novelty (e.g., novel substrate compatibility) .
Q. What statistical approaches are robust for analyzing dose-response data in this compound toxicity assays?
Answer: Use nonlinear regression (e.g., log-dose vs. response) to calculate IC50 values. Account for heteroscedasticity with weighted least squares. For high-throughput screens, apply false discovery rate (FDR) corrections. Report confidence intervals to quantify uncertainty .
Data Analysis and Reproducibility
Q. How should researchers document experimental protocols for this compound to ensure reproducibility?
Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing solvent batches, instrument calibration (e.g., NMR shim settings), and raw data deposition in repositories like Zenodo. Include negative controls (e.g., azide-free reactions) in supplementary materials .
Q. What tools validate the specificity of this compound in complex biological matrices?
Answer: Combine competitive inhibition assays (e.g., free azide competition) with mass spectrometry imaging (MSI) to map spatial distribution of conjugated products. Cross-validate with knockout cell lines lacking target azide expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
